1,2,5,6,9,10-Hexabromocyclododecan

Übersicht

Beschreibung

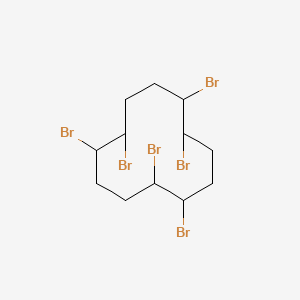

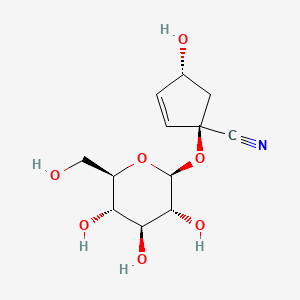

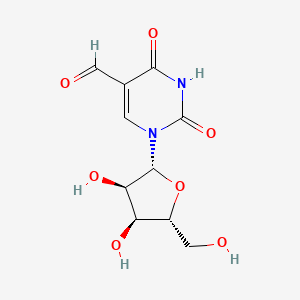

1,2,5,6,9,10-Hexabromocyclododecane is a brominated flame retardant widely used in various industries. It is a cyclic alkane with six bromine atoms attached to the cyclododecane ring. This compound is known for its effectiveness in reducing flammability and is commonly used in the production of polystyrene foam, textiles, and electronic equipment .

Wissenschaftliche Forschungsanwendungen

1,2,5,6,9,10-Hexabromocyclododecane has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

1,2,5,6,9,10-Hexabromocyclododecane (HBCD) is a brominated flame retardant . It is primarily used in the textile industry and polystyrene foam manufacturing . The primary targets of HBCD are the materials it is applied to, such as textiles and polystyrene foams, where it acts to reduce their flammability .

Mode of Action

HBCD works by releasing bromine atoms when exposed to heat . These bromine atoms can absorb a large amount of heat and interrupt the combustion process, thereby reducing the flammability of the material . The electrochemical reduction of HBCD at carbon and silver cathodes has been studied using cyclic voltammetry and controlled-potential electrolysis .

Biochemical Pathways

It has been observed that hbcd can enhance diet-induced body weight gain and metabolic dysfunction via disruption of lipid and glucose homeostasis in mice fed a normal diet or high-fat diet .

Pharmacokinetics

It is known that hbcd is slightly soluble in water , and soluble in organic solvents such as acetone This suggests that its bioavailability may be influenced by the presence of these solvents

Result of Action

The primary result of HBCD’s action is the reduction of flammability in the materials it is applied to . On a molecular level, this is achieved through the release of bromine atoms which interrupt the combustion process . On a cellular level, HBCD has been observed to disrupt lipid and glucose homeostasis in mice, leading to increased body weight gain and metabolic dysfunction .

Action Environment

The efficacy and stability of HBCD can be influenced by environmental factors. For example, HBCD begins to decompose and release bromine atoms at temperatures above 150°C . Therefore, the effectiveness of HBCD as a flame retardant can be reduced in high-temperature environments. Additionally, the presence of organic solvents can influence the solubility and therefore the distribution of HBCD .

Biochemische Analyse

Biochemical Properties

1,2,5,6,9,10-Hexabromocyclododecane plays a role in disrupting lipid and glucose homeostasis, leading to metabolic dysfunction. It interacts with various enzymes and proteins involved in lipid metabolism, such as lipases and glucose transporters. These interactions result in altered lipid and glucose levels, contributing to metabolic disorders .

Cellular Effects

1,2,5,6,9,10-Hexabromocyclododecane affects various cell types by disrupting normal cellular processes. It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been shown to enhance diet-induced body weight gain and metabolic dysfunction in mice by disrupting lipid and glucose homeostasis . Additionally, it affects thyroid function and may have reproductive toxicity .

Molecular Mechanism

At the molecular level, 1,2,5,6,9,10-Hexabromocyclododecane exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in lipid and glucose metabolism, leading to changes in gene expression. The compound’s ability to disrupt normal metabolic processes is a key factor in its biochemical impact .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,5,6,9,10-Hexabromocyclododecane change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can persist in the environment and undergo long-range transport, leading to prolonged exposure and potential accumulation in biological systems . Additionally, its degradation products may also have biological effects .

Dosage Effects in Animal Models

The effects of 1,2,5,6,9,10-Hexabromocyclododecane vary with different dosages in animal models. At lower doses, it may cause subtle metabolic changes, while higher doses can lead to significant metabolic dysfunction and toxicity. For example, in mice, high doses of the compound have been associated with increased body weight gain and metabolic disorders .

Metabolic Pathways

1,2,5,6,9,10-Hexabromocyclododecane is involved in metabolic pathways related to lipid and glucose metabolism. It interacts with enzymes such as lipases and glucose transporters, affecting metabolic flux and metabolite levels. These interactions contribute to the compound’s overall impact on metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 1,2,5,6,9,10-Hexabromocyclododecane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s persistence and potential for long-range transport further contribute to its distribution in biological systems .

Subcellular Localization

1,2,5,6,9,10-Hexabromocyclododecane’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its biochemical effects .

Vorbereitungsmethoden

1,2,5,6,9,10-Hexabromocyclododecane is synthesized through the bromination of cis,trans,trans-cyclododeca-1,5,9-triene. The reaction involves the addition of bromine to the triene, resulting in a mixture of three enantiomeric pairs of diastereomers . Industrial production methods typically involve the use of solvents like ethanol and catalysts such as titanium butoxide and aluminum chloride to facilitate the bromination process .

Analyse Chemischer Reaktionen

1,2,5,6,9,10-Hexabromocyclododecane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various brominated by-products.

Substitution: It can undergo substitution reactions where bromine atoms are replaced by other functional groups.

Common reagents used in these reactions include bromine, ethanol, and various catalysts. The major products formed from these reactions are typically brominated derivatives of cyclododecane .

Vergleich Mit ähnlichen Verbindungen

1,2,5,6,9,10-Hexabromocyclododecane is often compared with other brominated flame retardants such as:

Tetrabromobisphenol A (TBBPA): Another widely used brominated flame retardant, but with different chemical properties and applications.

Polybrominated diphenyl ethers (PBDEs): These compounds have similar flame-retardant properties but differ in their environmental persistence and bioaccumulation potential.

1,2,5,6,9,10-Hexabromocyclododecane is unique due to its specific molecular structure and the presence of six bromine atoms, which contribute to its high effectiveness as a flame retardant .

Eigenschaften

IUPAC Name |

1,2,5,6,9,10-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGXXQKDWULML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027527 | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Solid; [HSDB] Beige powder; [MSDSonline] | |

| Record name | Cyclododecane, 1,2,5,6,9,10-hexabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000047 [mmHg] | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3194-55-6 | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecane, 1,2,5,6,9,10-hexabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,5,6,9,10-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6,9,10-hexabromocyclodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,5,6,9,10-HEXABROMOCYCLODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66OON1WWOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,5,6,9,10-HEXABROMOCYCLODODECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,2,5,6,9,10-Hexabromocyclododecane?

A1: 1,2,5,6,9,10-Hexabromocyclododecane (HBCD) has a molecular formula of C12H18Br6 and a molecular weight of 641.7 g/mol.

Q2: What are the key structural features of HBCD?

A2: HBCD exists as a mixture of diastereomers due to the presence of six chiral centers in its cyclododecane ring structure. Three main diastereomers are commonly reported: α-HBCD, β-HBCD, and γ-HBCD. [, , , ] Each of these diastereomers exists as a pair of enantiomers. []

Q3: How can the different HBCD diastereomers be distinguished?

A3: The diastereomers α-, β-, and γ-HBCD exhibit distinct melting points and differences in their 1H NMR, 13C NMR, and IR spectra. []

Q4: Can HBCD isomers interconvert within biological systems?

A4: While further research is needed for definitive conclusions, a study exposing mirror carp to specific γ-HBCD enantiomers did not find evidence of isomerization into the corresponding α-enantiomer within the study's timeframe. []

Q5: What are the primary applications of HBCD?

A5: HBCD is primarily used as an additive flame retardant, mainly in polystyrene foam building materials. [, ] It is also used in upholstery textiles and electronics. []

Q6: How does the structure of HBCD relate to its flame-retardant properties?

A6: While specific mechanistic studies are limited in the provided papers, it can be inferred that the presence of bromine atoms in the HBCD structure contributes to its flame-retardant properties. Bromine-containing compounds are known to release bromine radicals upon heating, which can interrupt the radical chain reactions involved in combustion.

Q7: Are there concerns regarding the release of HBCD from consumer products?

A7: Yes, HBCD has been detected in various environmental compartments, indicating its release from consumer products. [, ] Studies suggest that factors like temperature and material composition can influence the emission rates of HBCD. []

Q8: What is the environmental fate of HBCD?

A8: HBCD is considered a persistent organic pollutant. It has been detected in various environmental compartments, including water, sediment, and biota. [, , ] Bioaccumulation of HBCD has been observed in marine food webs, with higher trophic level organisms exhibiting greater concentrations. []

Q9: Is there evidence of HBCD biodegradation?

A9: While HBCD is generally persistent, some studies suggest potential for biodegradation under specific conditions. For instance, degradation experiments with sediments indicated the possibility of biodegradation under anaerobic conditions. [] Further research is needed to fully understand the biodegradation pathways and rates of HBCD.

Q10: What is the significance of the different HBCD stereoisomers in environmental samples?

A10: The stereoisomeric composition of HBCD can vary significantly between environmental compartments. For example, γ-HBCD often dominates in water and sediment samples, while α-HBCD is often the predominant isomer found in fish and shellfish. [] This difference in isomeric patterns suggests potential for stereoisomer-specific bioaccumulation and transformation processes. []

Q11: What analytical techniques are commonly used for the detection and quantification of HBCD?

A11: Gas chromatography coupled with mass spectrometry (GC/MS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are frequently employed for HBCD analysis. [, , , ]

Q12: Why is it important to distinguish between HBCD stereoisomers during analysis?

A12: HBCD stereoisomers can exhibit different toxicological properties and environmental fates. Therefore, accurate quantification of individual stereoisomers is crucial for comprehensive risk assessment and understanding their behavior in the environment.

Q13: What are the known toxicological effects of HBCD?

A13: HBCD exposure has been linked to various adverse outcomes in animal studies, including developmental and reproductive toxicity, neurotoxicity, and endocrine disruption. [, ] Research suggests that different HBCD stereoisomers may have different toxicological profiles. [, ]

Q14: What is being done to address the potential risks associated with HBCD?

A14: HBCD has been listed under the Stockholm Convention on Persistent Organic Pollutants, an international treaty aimed at eliminating or restricting the production and use of persistent organic pollutants. The European Union has also classified HBCD as a substance of very high concern due to its persistent, bioaccumulative, and toxic properties. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B1218887.png)

![4-[2-Hydroxy-2-phenyl-3-(pyridin-4-yl)propyl]pyridin-1(2h)-olate](/img/structure/B1218894.png)